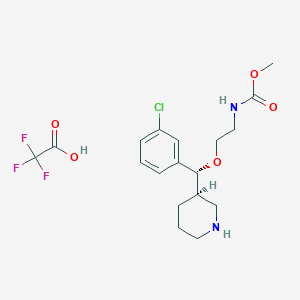
Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) is a complex chemical compound that has attracted significant attention in various scientific fields due to its unique structure and properties. This compound features a 3-chlorophenyl group, a piperidine ring, and a trifluoroacetate group, which together contribute to its distinct chemical and physical characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) generally involves several steps, each requiring precise conditions to ensure the correct formation of the compound.
Synthesis of the Piperidine Intermediate: : The preparation starts with the synthesis of the piperidine intermediate. This can be achieved through the hydrogenation of pyridine derivatives or via reductive amination of suitable carbonyl compounds with ammonia or amines.
Formation of the Chlorophenyl Derivative: : The 3-chlorophenyl moiety is typically introduced via a substitution reaction. This can involve the reaction of a chlorobenzene derivative with a suitable nucleophile.
Coupling Reaction: : The key step involves coupling the piperidine intermediate with the 3-chlorophenyl derivative. This is usually done using a base catalyst under controlled temperature and pressure conditions.
Introduction of the Carbamate Group: : The carbamate group is introduced through a reaction with an appropriate chloroformate, often in the presence of a base such as triethylamine.
Final Trifluoroacetate Formation:
Industrial Production Methods: In industrial settings, the production of Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) follows the same principles but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions: Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized under certain conditions to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can yield alcohols or amines from the compound.
Substitution: : Nucleophilic or electrophilic substitution can modify the phenyl or piperidine rings.
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) for hydrolysis.
Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used but often include ketones, aldehydes, alcohols, and carboxylic acids.
科学研究应用
Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is often used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in developing new materials and catalysts.
Biology: Biologically, it is used in the study of enzyme interactions and as a potential inhibitor for various biochemical pathways.
Medicine: In medicine, the compound is researched for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neural receptors.
Industry: Industrially, the compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism by which Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) exerts its effects involves interaction with specific molecular targets. These targets may include neural receptors, enzymes, and other proteins. The compound's unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
相似化合物的比较
Unique Features: What sets this compound apart from similar compounds is its combination of a 3-chlorophenyl group, a piperidine ring, and a trifluoroacetate ester. This unique arrangement of functional groups provides it with distinct chemical properties and biological activities.
Similar Compounds:Methyl 2-((3-chlorophenyl)((piperidin-3-yl)Methoxy)ethylcarbaMate: : Lacks the trifluoroacetate group, which may reduce its stability or reactivity.
Methyl 2-((R)-(3-chlorophenyl)(piperidin-4-yl)Methoxy)ethylcarbaMate: : The change in the piperidine ring position can alter its binding affinity to targets.
Methyl 2-((R)-(4-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate: : The position of the chlorine atom in the phenyl ring can impact the compound's electronic properties and reactivity.
Overall, Methyl 2-((R)-(3-chlorophenyl)((R)-piperidin-3-yl)Methoxy)ethylcarbaMate (2,2,2-trifluoroacetate) is a versatile and valuable compound in various fields of research due to its unique structure and properties.
属性
IUPAC Name |
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3.C2HF3O2/c1-21-16(20)19-8-9-22-15(13-5-3-7-18-11-13)12-4-2-6-14(17)10-12;3-2(4,5)1(6)7/h2,4,6,10,13,15,18H,3,5,7-9,11H2,1H3,(H,19,20);(H,6,7)/t13-,15+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVECGAGRNXWTGM-PBCQUBLHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCOC(C1CCCNC1)C2=CC(=CC=C2)Cl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)NCCO[C@H]([C@@H]1CCCNC1)C2=CC(=CC=C2)Cl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClF3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














